molecular formula C11H15NO2 B13018502 Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate

Cat. No.: B13018502
M. Wt: 193.24 g/mol
InChI Key: YDIUTGZADYQPTB-UHFFFAOYSA-N
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Description

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate is a pyrrole derivative featuring a cyclopentyl substituent at the 5-position and a methyl ester group at the 2-position of the pyrrole ring. Pyrrole derivatives are pivotal in medicinal chemistry and materials science due to their diverse reactivity and biological activity. This article compares the structural, physicochemical, and functional properties of this compound with its analogs, emphasizing substituent effects on properties such as solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C11H15NO2/c1-14-11(13)10-7-6-9(12-10)8-4-2-3-5-8/h6-8,12H,2-5H2,1H3

InChI Key

YDIUTGZADYQPTB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)C2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate typically involves the condensation of a cyclopentyl derivative with a pyrrole-2-carboxylate precursor. One common method involves the reaction of cyclopentanone with pyrrole-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride, followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylate derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Structural Features

The target compound’s cyclopentyl group introduces steric bulk and aliphatic character, contrasting with substituents like phenyl (aromatic), methyl (small alkyl), or nitro (electron-withdrawing) groups in analogs. Below is a comparative analysis of selected analogs:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Hydrogen Bonding (Donor/Acceptor) Key Properties/Applications
Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate* Cyclopentyl C₁₁H₁₅NO₂ ~193 (estimated) 1 donor (N–H), 2 acceptors (C=O, OCH₃) Potential hydrophobic interactions in drug design
Methyl 5-phenyl-1H-pyrrole-2-carboxylate Phenyl C₁₂H₁₁NO₂ 201.22 1 donor, 2 acceptors Aromatic π-π stacking in crystal lattices
Ethyl 5-methyl-1H-pyrrole-2-carboxylate Methyl C₈H₁₁NO₂ 153.18 1 donor, 2 acceptors Forms N–H···O hydrogen-bonded dimers
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate tert-Butyl (fused ring) C₁₂H₁₉NO₃ 225.28 1 donor, 3 acceptors High lipophilicity (Log Po/w: 2.4)
Methyl 5-nitro-1H-pyrrole-2-carboxylate Nitro C₆H₆N₂O₄ 170.12 1 donor, 4 acceptors Electron-withdrawing effects alter reactivity

Physicochemical Properties

  • Lipophilicity (Log P) :

    • Cyclopentyl substituents enhance lipophilicity compared to methyl or ethyl groups. For example, the tert-butyl analog in has a Log Po/w of 2.4, suggesting the cyclopentyl derivative may exhibit similar or higher values.
    • Phenyl derivatives (e.g., ) balance lipophilicity with aromatic interactions, while nitro groups () reduce Log P due to polar nitro moieties.
  • Solubility :

    • Bulky substituents like cyclopentyl reduce aqueous solubility. Methyl and ethyl analogs (e.g., ) show higher solubility in polar solvents.
  • Crystallinity and Hydrogen Bonding :

    • Ethyl 5-methyl-1H-pyrrole-2-carboxylate forms centrosymmetric dimers via N–H···O bonds . Cyclopentyl’s steric hindrance may disrupt such interactions, leading to less ordered crystal packing.
    • Hydrogen-bonding patterns in pyrrole derivatives are critical for supramolecular assembly, as discussed in .

Biological Activity

Methyl 5-cyclopentyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, notable for its unique structural properties that suggest potential applications in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO2
  • Structural Features : The compound features a pyrrole ring with a cyclopentyl group and a carboxylate ester, which may influence its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrrole derivatives have shown inhibition of specific kinases associated with tumor growth:

CompoundTarget KinaseIC50 (μM)Reference
Pyrrole Derivative AMPS10.025
Pyrrole Derivative BCDK20.12

These findings suggest that this compound may also interact with similar targets, potentially inhibiting cancer cell proliferation.

The mechanism of action for this compound likely involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often overexpressed in various cancers:

  • Inhibition of CDK Activity : The compound may inhibit CDK2, thereby affecting cell cycle progression and promoting apoptosis in cancer cells .

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The results showed varying degrees of effectiveness against different bacterial strains:

StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli50 μg/mL
S. aureus25 μg/mL

These findings highlight the potential of this compound as an antimicrobial agent.

Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications to the pyrrole ring and substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups enhanced potency against certain targets:

ModificationEffect on Activity
Cyclopentyl GroupIncreased selectivity for CDK2 inhibition
Carboxylate SubstitutionEnhanced solubility and bioavailability

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